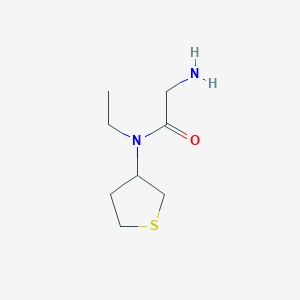

2-amino-N-ethyl-N-(tetrahydrothiophen-3-yl)acetamide

Overview

Description

“2-amino-N-ethyl-N-(tetrahydrothiophen-3-yl)acetamide” is an organic compound with the molecular formula C8H16N2OS and a molecular weight of 188.29 g/mol . It is not intended for human or veterinary use and is typically used for research purposes.

Synthesis Analysis

The synthesis of similar compounds often involves the condensation of amines with ethyl cyanoacetate in ethanolic sodium ethoxide solution . For example, the utility of 2-amino thiazole derivatives with ethyl cyanoacetate has been reported to afford N-(thiazol-2-yl) cyanoacetamide derivatives .Molecular Structure Analysis

Thiophene, a key component of this compound, is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .Chemical Reactions Analysis

Cyanoacetamide-N-derivatives, which this compound is a part of, are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Scientific Research Applications

Synthesis and Structural Analysis

Chemoselective Acetylation for Antimalarial Drug Synthesis : A study demonstrated the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using Novozym 435 as a catalyst. This process is significant for the natural synthesis of antimalarial drugs (Magadum & Yadav, 2018).

Molecular Docking Analysis for Anticancer Activity : The synthesis and structural elucidation of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide revealed its potential anticancer activity through in silico modeling targeting the VEGFr receptor (Sharma et al., 2018).

Novel Syntheses and Biological Activity

Synthesis of Novel Heterocycles : The chemistry of 2-aminothiophenol was utilized to synthesize several novel heterocycles, demonstrating the versatility of amino-substituted compounds in organic synthesis (El-Shaieb, 2007).

Antimicrobial Agents Development : A study focused on the design and synthesis of thiophene, thienopyrimidine, and thienothiadiazine derivatives of antipyrine, showcasing their potential as antimicrobial agents (Aly, Saleh, & Elhady, 2011).

Selective kappa-Agonists for Pain Management

- Development of Selective kappa-Opioid Agonists : Research into the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides revealed potent compounds with selective kappa-opioid agonist activity, offering insights into pain management strategies (Costello et al., 1991).

properties

IUPAC Name |

2-amino-N-ethyl-N-(thiolan-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2OS/c1-2-10(8(11)5-9)7-3-4-12-6-7/h7H,2-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTNKREFVPFOWNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCSC1)C(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-ethyl-N-(tetrahydrothiophen-3-yl)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

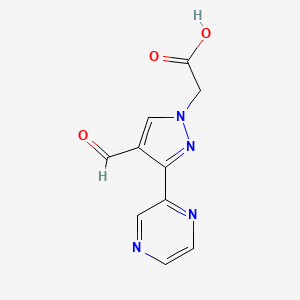

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1492790.png)

![Methyl 2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B1492799.png)

![2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboximidamide](/img/structure/B1492800.png)

![1-Ethyl-3-(pyridin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1492801.png)